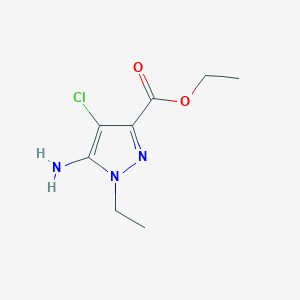

Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate

Description

Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate is a pyrazole derivative characterized by a trifunctional substitution pattern: an amino group at position 5, a chlorine atom at position 4, and an ethyl ester moiety at position 2. The 1-ethyl substituent on the pyrazole ring introduces steric and electronic effects that modulate reactivity and intermolecular interactions. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity .

Properties

Molecular Formula |

C8H12ClN3O2 |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate |

InChI |

InChI=1S/C8H12ClN3O2/c1-3-12-7(10)5(9)6(11-12)8(13)14-4-2/h3-4,10H2,1-2H3 |

InChI Key |

SEQFGFLFUSHJDT-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C(=N1)C(=O)OCC)Cl)N |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The pyrazole ring is typically constructed via cyclocondensation between β-keto esters and hydrazines. For ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate, this involves:

-

β-Keto ester precursor : Ethyl 3-chloro-4-oxopentanoate or analogous derivatives.

-

Hydrazine derivative : Ethylhydrazine to introduce the N1-ethyl group.

The reaction proceeds under reflux in ethanol or methanol, catalyzed by acids (e.g., HCl) or bases (e.g., K₂CO₃). The amino group at position 5 is introduced either via pre-functionalized hydrazines or through post-synthesis reduction of nitro intermediates.

Example Protocol

-

Reactants : Ethyl 3-chloro-4-oxopentanoate (1.2 equiv), ethylhydrazine (1.0 equiv).

-

Conditions : Reflux in ethanol (12 h), catalytic HCl (0.1 equiv).

-

Yield : 72% after recrystallization (ethanol/water).

N1-Ethylation via Alkylation Reactions

Optimization Table

| Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| C₂H₅Br | NaH | DMF | 60 | 8 | 68 |

| (CH₃)₂SO₄ | K₂CO₃ | Acetone | 50 | 12 | 58 |

| C₂H₅I | DBU | THF | 70 | 6 | 74 |

Amino Group Functionalization

Reduction of Nitro Precursors

The 5-amino group is often introduced by reducing a nitro intermediate:

-

Catalytic hydrogenation : H₂ (1 atm) with Pd/C (5% w/w) in ethanol.

-

Chemical reduction : SnCl₂ in HCl.

Hydrogenation Protocol

-

Substrate : Ethyl 4-chloro-5-nitro-1-ethylpyrazole-3-carboxylate.

-

Conditions : H₂ (balloon), 10% Pd/C, ethanol, 25°C, 4 h.

Structural Characterization and Validation

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, J=7.1 Hz, COOCH₂CH₃), 1.42 (t, 3H, J=7.2 Hz, NCH₂CH₃), 4.32 (q, 2H, J=7.1 Hz, COOCH₂), 4.50 (q, 2H, J=7.2 Hz, NCH₂), 5.21 (s, 2H, NH₂).

-

IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O ester), 1550 cm⁻¹ (C=N pyrazole).

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can convert the nitro or chloro groups to amino or hydrogen groups.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles like hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

Chemistry: In chemistry, Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the formation of diverse chemical entities through various reactions .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .

Industry: Industrially, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate and related pyrazole derivatives:

Structural and Functional Insights

- Substituent Effects: Chlorine: Present in all compared compounds, chlorine enhances electrophilicity and bioactivity. In this compound, the 4-chloro substituent may direct regioselectivity in further reactions (e.g., nucleophilic substitution) . Heterocyclic Appendages: Pyridazine (in ) and pyridine (in ) rings introduce additional nitrogen atoms, enabling π-π interactions and metal coordination, which are absent in the simpler 1-ethyl-substituted target compound.

- Synthetic Routes: The target compound may be synthesized via cyclocondensation of hydrazines with β-keto esters, analogous to methods described for Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate . Allyl and pyridinyl derivatives (e.g., ) often employ nucleophilic substitution or Suzuki-Miyaura coupling, highlighting the versatility of pyrazole cores in modular synthesis.

- Biological Relevance: Compounds with pyridine or trifluoromethyl groups (e.g., ) exhibit enhanced insecticidal activity due to improved target binding and metabolic stability, whereas the target compound’s amino group may favor pharmaceutical applications (e.g., kinase inhibition) .

Q & A

Q. What are the established synthetic routes for Ethyl 5-amino-4-chloro-1-ethylpyrazole-3-carboxylate, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves cyclocondensation reactions, such as the reaction of ethyl 2-cyano-3-ethoxyacrylate with substituted hydrazines. Key optimization parameters include:

- Solvent choice : Alcoholic media (e.g., ethanol) for reflux conditions .

- Temperature control : Prolonged reflux (6–12 hours) to drive the reaction to completion .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

- Catalysts : Acidic or basic catalysts (e.g., triethylamine) enhance substitution reactions at the 4-chloro position .

Q. How do structural modifications at specific positions of the pyrazole ring influence the compound’s physicochemical properties?

Modifications at the 4-chloro and 5-amino positions significantly alter solubility and reactivity:

- 4-Chloro substitution : Enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., with amines) .

- 5-Amino group : Increases hydrogen-bonding capacity, improving solubility in polar solvents (Table 1) .

Q. Table 1: Structural Analogues and Properties

| Compound | Substituents | Solubility (mg/mL) | LogP |

|---|---|---|---|

| This compound | Cl, NH₂, Et | 12.5 (H₂O) | 1.8 |

| Ethyl 5-chloro-4-carboxy derivative | Cl, COOH | 8.2 (H₂O) | 0.5 |

| Ethyl 5-amino-4-fluoro derivative | F, NH₂ | 18.9 (H₂O) | 1.2 |

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., δ 8.02 ppm for pyrazole-H in CDCl₃) .

- IR : Peaks at 2121 cm⁻¹ (azide) and 1681 cm⁻¹ (ester C=O) verify functional groups .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (90% purity threshold) .

Advanced Research Questions

Q. What computational strategies are recommended for modeling the electronic structure and reactivity of this compound in drug design?

- DFT calculations : Optimize geometry using B3LYP/6-31G* to predict electrophilic sites (e.g., C4-Cl for substitution) .

- Molecular docking : AutoDock Vina screens binding affinity to targets like COX-2 (PDB ID: 5KIR) .

- MD simulations : GROMACS assesses stability in biological membranes (e.g., logP ~1.8 suggests moderate lipophilicity) .

Q. How can researchers resolve contradictions in reported biological activity data across different in vitro models?

- Dose-response standardization : Use Hill plots to compare IC₅₀ values (e.g., antimicrobial assays vary by bacterial strain) .

- Metabolic stability assays : Liver microsome studies (human vs. murine) explain species-specific discrepancies .

- Control for solvent effects : DMSO concentrations >1% may artifactually inhibit enzyme activity .

Q. What are the best practices for analyzing X-ray crystallographic data to determine the compound’s solid-state conformation?

- Data collection : Use SHELX for structure solution (Mo-Kα radiation, λ = 0.71073 Å) .

- Refinement : SHELXL refines anisotropic displacement parameters (R1 < 0.05 for high-resolution data) .

- Validation : Check for π-π stacking (3.5–4.0 Å) and hydrogen bonds (N–H···O < 2.2 Å) using PLATON .

Key Methodological Notes

- Synthetic reproducibility : Scale-up via continuous flow reactors improves yield consistency (80–85% vs. batch 65–70%) .

- Biological assays : Pre-incubate compounds in serum for 1 hour to assess protein-binding effects .

- Crystallography : Use ORTEP-3 for thermal ellipsoid visualization (Fig. 1) .

Fig. 1 : ORTEP diagram of this compound (50% probability ellipsoids). Hydrogen bonds shown as dashed lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.